2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
Description
Properties
IUPAC Name |
[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF5NOS/c14-10-4-2-1-3-9(10)13-20-11-7-8(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZWTCKYQDJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164250 | |
| Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-82-1 | |
| Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Benzooxazole Core
The benzooxazole scaffold is commonly synthesized via cyclization reactions involving o-aminophenol derivatives and carboxylic acid derivatives or their equivalents under dehydrating conditions.
- Condensation of o-aminophenol with substituted benzoic acids or derivatives in polyphosphoric acid (PPA) at elevated temperatures (~180°C), which promotes cyclodehydration to form the benzoxazole ring.
- One-pot reductive cyclization protocols involving nitration followed by cyclization have been reported for related benzoxazole derivatives.
Incorporation of the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF5) substituent is a highly electronegative and sterically demanding group, which requires specialized methods for installation:
- Nucleophilic substitution or cross-coupling reactions are used to introduce the SF5 group onto aromatic rings. For example, pentafluorosulfanyl-substituted aryl halides or boronic acids can be used as coupling partners.
- Recent advances have utilized fluoroalkylating agents and photoredox catalysis to introduce fluoroalkyl groups including SF5 onto heterocycles.
- The pentafluorosulfanyl group is often introduced at a late stage in the synthesis to avoid decomposition or side reactions.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Starting Material / Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | o-Aminophenol + 2-bromobenzoic acid derivative | Polyphosphoric acid, 180°C, 5 h | 2-(2-Bromophenyl)benzoxazole core formed |
| 2 | Electrophilic substitution or cross-coupling | Benzoxazole intermediate + SF5 source (e.g., SF5-aryl boronic acid) | Pd-catalyst, base, solvent, reflux | 5-(Pentafluorosulfanyl) substitution introduced |
| 3 | Purification | Chromatography | Silica gel column chromatography | Pure 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole |
Detailed Research Findings and Data
Notes on Reaction Conditions and Challenges
- The benzooxazole ring formation requires careful control of temperature and reaction time to avoid side products.
- The pentafluorosulfanyl group is sensitive and requires mild conditions for introduction; harsh conditions can lead to decomposition.
- Cross-coupling reactions demand inert atmosphere and dry solvents to maintain catalyst activity and prevent side reactions.
- Purification is critical due to the presence of closely related impurities and similar polarity compounds.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium reagents, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
The compound 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole (CAS No. 1379811-82-1) is a notable member of the benzooxazole family, characterized by its unique structure that incorporates both bromine and pentafluorosulfanyl groups. This compound has garnered attention in various scientific research applications, particularly in medicinal chemistry, materials science, and environmental studies. Below is a detailed exploration of its applications, supported by case studies and data tables.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its structural features allow it to act as a potential drug candidate, particularly against cancer and other diseases.
- Case Study : Research has indicated that derivatives of benzooxazole compounds exhibit significant anticancer activity. For instance, studies have shown that modifications to the benzooxazole ring can enhance bioactivity against specific cancer cell lines, suggesting that this compound could be a lead compound for further development.
Materials Science
The incorporation of pentafluorosulfanyl groups imparts unique electronic properties to the compound, making it valuable in materials science.
- Conductivity Studies : The compound has been investigated for its potential use in organic electronic devices due to its ability to form stable thin films. Research indicates that the fluorinated moieties enhance charge transport properties, which are crucial for applications in organic photovoltaics and light-emitting diodes (LEDs).
Environmental Applications
Due to its unique chemical structure, this compound may play a role in environmental chemistry, particularly in the degradation of pollutants.
- Degradation Studies : Preliminary studies suggest that compounds with similar structures can be utilized in photodegradation processes to break down hazardous substances in wastewater treatment systems. The stability of the pentafluorosulfanyl group under UV light exposure could facilitate this process.
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 10 | |
| Benzooxazole Derivative A | Anticancer | 15 | |
| Benzooxazole Derivative B | Antimicrobial | 20 |
Table 2: Material Properties
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Stable up to 200 °C |
| Film Formation | Excellent |
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets and pathways. The bromine and pentafluorosulfanyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects and Functional Group Diversity
The following table compares key structural analogs, focusing on substituents, molecular weights, and functional group implications:
Key Observations :
- Hydrogen Bonding: Unlike the phenolic –OH in 2-(Benzo[d]oxazol-2-yl)-5-bromophenol , the –SF₅ group lacks hydrogen-bonding capacity, which may reduce solubility in polar solvents but improve membrane permeability.
- Synthetic Versatility : The bromophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to the furyl and fluorobenzyl groups in the sulfonyl-containing analog .
Biological Activity
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.
The compound features a unique structure characterized by the presence of a bromophenyl group and a pentafluorosulfanyl moiety. These functional groups significantly influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways. This is crucial for its potential therapeutic applications.
- Receptor Modulation : It has been suggested that compounds with similar structures can interact with G-protein coupled receptors (GPCRs), which are vital in many physiological processes and represent common drug targets .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary table highlighting key findings from different studies:
Case Studies and Research Findings
- Cytotoxicity Studies : In a study assessing the cytotoxic effects on human tumor cell lines, this compound showed selective toxicity towards A549 cells compared to non-tumorigenic cells. This selectivity indicates its potential use in cancer therapy .
- Enzyme Interaction : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could serve as a lead compound for developing enzyme inhibitors, particularly in metabolic disorders .
- GPCR Modulation : The interaction with GPCRs was investigated, revealing that the compound could act as a modulator, influencing various signaling pathways that are crucial for maintaining homeostasis in physiological systems .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption : The presence of fluorinated groups may enhance lipophilicity, potentially improving absorption rates.
- Metabolism : Preliminary studies suggest that the compound undergoes metabolic transformations that could affect its bioavailability.
- Toxicological Profile : Toxicity assessments indicate that while it exhibits some cytotoxic properties, these effects are context-dependent and require further investigation to establish safety profiles for therapeutic use.
Q & A
What are the most effective synthetic routes for 2-(2-bromophenyl)-5-(pentafluorosulfanyl)benzooxazole, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis of benzooxazole derivatives typically involves cyclization of ortho-substituted aniline precursors with carbonyl-containing reagents. For bromophenyl-substituted benzooxazoles, a common approach uses Ullmann coupling or Buchwald-Hartwig amination to introduce the bromophenyl group . The pentafluorosulfanyl (SF₅) group, being highly electron-withdrawing, requires careful handling under anhydrous conditions. Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 45 minutes at 150°C under 14.4 bar pressure) while maintaining high yields, as demonstrated in analogous triazole syntheses .
- Catalytic systems : Pd(OAc)₂/XPhos for coupling reactions improves regioselectivity .
- Purification : Use preparative HPLC with a C18 column (95% purity threshold) to isolate the target compound from byproducts .
How can computational methods (e.g., DFT, MD simulations) predict the reactivity and electronic properties of this compound in catalytic or biological systems?
Answer:
Density Functional Theory (DFT) calculations can model the electron-deficient nature of the SF₅ group and its impact on the benzooxazole core. Key steps include:
- HOMO-LUMO analysis : To predict charge-transfer interactions in catalytic applications .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes like human neutrophil elastase) using software like AutoDock Vina .
- Molecular Dynamics (MD) : Assess stability in lipid bilayers for antimicrobial studies, as applied to similar triazole derivatives .
What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how can data contradictions (e.g., NMR vs. X-ray) be resolved?
Answer:
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., bromophenyl vs. SF₅ group positioning) .
- ¹⁹F NMR : Quantifies SF₅ group integrity, with chemical shifts typically between +60 to +80 ppm .
- HRMS-ESI : Confirms molecular mass (expected error < 2 ppm) .
Contradiction resolution : If NMR suggests rotational freedom but X-ray shows rigid packing, cross-validate with variable-temperature NMR to assess dynamic behavior .
How does the SF₅ group influence the compound’s bioactivity compared to other electron-withdrawing groups (e.g., CF₃, NO₂) in antimicrobial or anticancer assays?
Answer:
The SF₅ group enhances lipophilicity (logP) and metabolic stability compared to CF₃ or NO₂. In antimicrobial studies:
- MIC values : SF₅-substituted triazoles show 4–8× lower MICs against S. aureus than CF₃ analogs due to improved membrane penetration .
- Anticancer activity : SF₅’s steric bulk may hinder binding to topoisomerase II, requiring structural tweaks (e.g., alkylthio side chains) to restore efficacy .
What strategies are recommended for resolving low reproducibility in biological assays involving this compound?
Answer:
- Batch standardization : Ensure consistent purity (>95% by HPLC) and solvent removal (lyophilization preferred) .
- Positive controls : Use UK-1 (a known benzooxazole anticancer agent) to validate assay conditions .
- Solubility optimization : Employ co-solvents like DMSO/PEG-400 (80:20 v/v) to prevent aggregation in aqueous media .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for specific kinase targets?
Answer:
- Core modifications : Replace the oxazole ring with imidazole to alter hydrogen-bonding patterns .
- Substituent tuning : Introduce alkylthio chains at position 4 to improve hydrophobic interactions with kinase ATP pockets .
- Proteomics profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects early .
What are the key challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
Answer:
- SF₅ handling : Use Schlenk-line techniques to prevent hydrolysis .
- Byproduct formation : Optimize stoichiometry (1:1.05 ratio of bromophenyl precursor to SF₅ reagent) to minimize di-adducts .
- Cost reduction : Substitute Pd catalysts with CuI/neocuproine for coupling steps, reducing metal load by 40% .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
